molecular formula C22H28N2O2S B185018 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine CAS No. 5992-48-3

1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine

Cat. No. B185018
CAS RN: 5992-48-3
M. Wt: 384.5 g/mol
InChI Key: YGWZFSAEIKYLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine, also known as PSP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PSP belongs to the family of piperazine derivatives and has been shown to have promising effects in various biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of ion channels, including NMDA receptors and voltage-gated calcium channels, which are involved in various physiological processes. Additionally, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
Biochemical and Physiological Effects:
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the enhancement of immune function. In animal models, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to improve cognitive function and memory, reduce inflammation and oxidative stress, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has a low toxicity profile and does not have significant side effects, making it a safe compound to use in experiments. However, one limitation of using 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is its limited solubility in water, which may require the use of organic solvents or other methods to increase its solubility.

Future Directions

There are several future directions for research on 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine, including its potential as a therapeutic agent in various diseases and conditions. In neuroscience, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer biology, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine may have potential as an anti-tumor agent and could be studied in combination with other chemotherapy drugs. Additionally, further research is needed to understand the exact mechanism of action of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine and to optimize its synthesis and formulation for therapeutic use.
In conclusion, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is a promising compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its unique chemical structure and multiple pathways of action make it a versatile compound that can be studied in various fields of research. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate to form 4-phenylcyclohexyl hydrazine. This intermediate compound is then reacted with phenylsulfonyl chloride to yield 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine. The synthesis of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis, to increase the yield and purity of the compound.

Scientific Research Applications

1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic effects in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have neuroprotective effects and can mitigate the damage caused by ischemia-reperfusion injury. Additionally, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have anti-inflammatory and anti-tumor effects in cancer biology research. In immunology, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been studied for its potential as an immunomodulatory agent and has been shown to enhance the immune response in animal models.

properties

CAS RN

5992-48-3

Product Name

1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(4-phenylcyclohexyl)piperazine

InChI

InChI=1S/C22H28N2O2S/c25-27(26,22-9-5-2-6-10-22)24-17-15-23(16-18-24)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-10,20-21H,11-18H2

InChI Key

YGWZFSAEIKYLLL-UHFFFAOYSA-N

SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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